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Introduction

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in

various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer

(SCLC), pancreatic cancer, and gastrointestinal stromal tumors (GIST).[1][2][3] This

overexpression makes it a promising target for molecular imaging and targeted therapies,

particularly peptide receptor radionuclide therapy (PRRT).[4][5] Preclinical evaluation in

relevant animal models is a critical step to assess the efficacy, specificity, and safety of novel

CCK2R-targeted agents before clinical translation. These models are indispensable for

studying in vivo stability, biodistribution, tumor-targeting capabilities, and therapeutic effects.

This document provides detailed protocols and data for commonly used animal models in the

evaluation of CCK2R-targeted therapies, intended for researchers, scientists, and drug

development professionals.

Key Animal Models for CCK2R Research
A variety of animal models are employed to study CCK2R-targeted therapies, each with

specific advantages. The most common are xenograft models using immunodeficient mice,

which allow for the growth of human tumors. Genetically engineered mouse models (GEMs)

are also used to study cancer development in a more physiologically relevant context.

1.1. Xenograft Models
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Xenograft models involve the implantation of human cancer cells or tissues into

immunodeficient mice (e.g., athymic nude, SCID).

Cell Line-Derived Xenografts (CDX): This is the most established approach.

A431-CCK2R Model: The human epidermoid carcinoma cell line A431 is stably transfected

to express the human CCK2R.[1][5] This model is widely used for comparing different

radiolabeled peptides because it provides a consistent and high level of target expression.

[1] A mock-transfected (A431-mock) cell line is often implanted in the contralateral flank as

a negative control.[1][6]

AR42J Model: This rat pancreatic tumor cell line endogenously expresses the CCK2

receptor and is another common model for biodistribution and efficacy studies.[7][8]

HEK293-CCK2R Model: Human embryonic kidney 293 cells are transfected to express

CCK2R, providing a "clean" system to study receptor-specific effects.[1][4]

PANC-1 Model: A human pancreatic cancer cell line used to study the role of CCK2R in

tumor fibrosis and therapy resistance.[9]

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted

into mice.[10][11] PDX models better recapitulate the heterogeneity and microenvironment of

the original human tumor, offering higher translational relevance.

1.2. Genetically Engineered Mouse Models (GEMs)

GEMs involve the modification of the mouse genome to mimic human cancers.[12][13]

KrasG12D Pancreatic Cancer Model: Mice engineered with a pancreas-specific expression

of the oncogenic KrasG12D mutation (e.g., p48Cre/+-LSL-KrasG12D/+ mice) develop

pancreatic intraepithelial neoplasia (PanIN) that progresses to adenocarcinoma, closely

modeling the human disease.[14] These models are valuable for evaluating

chemoprevention strategies using CCK2R antagonists.[14]

Progastrin Transgenic Models: Mice overexpressing human progastrin, a CCK2R ligand,

exhibit colonic hyperproliferation and are more susceptible to colorectal cancer, providing a

model to study the role of the gastrin-CCK2R axis in tumorigenesis.[15]
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CCK2R Signaling Pathways
CCK2R activation by its ligands, gastrin or cholecystokinin (CCK), triggers a complex

intracellular signaling network that promotes cell proliferation, migration, survival, and

angiogenesis.[16][17] The receptor primarily couples to Gαq and Gα12/13 proteins.[16][17] Key

downstream cascades include the activation of phospholipase C (PLC), leading to protein

kinase C (PKC) activation, and the stimulation of mitogen-activated protein kinase (MAPK) and

phosphoinositide 3-kinase (PI3K)/AKT pathways.[2][16][17] These pathways are central to the

oncogenic role of CCK2R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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